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3-bromo-1-methyl-1H-pyrazol-4-amine

Cat. No.: B2837471
CAS No.: 1909316-30-8
M. Wt: 176.017
InChI Key: UVPMPNIVENONJA-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Scaffolds in Heterocyclic Chemistry

Pyrazole and its derivatives are fundamental building blocks in organic chemistry, renowned for their versatile biological activities and applications in materials science and agrochemicals. mdpi.comresearchgate.net The pyrazole ring's ability to participate in various chemical transformations and its capacity to form hydrogen bonds and engage in π-stacking interactions make it a crucial component in the design of new therapeutic agents. mdpi.com The presence of this scaffold in numerous marketed drugs, such as the anti-inflammatory celecoxib (B62257) and the erectile dysfunction treatment sildenafil, underscores its importance in medicinal chemistry. mdpi.com Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. researchgate.netsci-hub.se

The chemical versatility of the pyrazole ring allows for the introduction of various substituents, leading to a vast library of compounds with diverse properties. encyclopedia.pub The synthesis of pyrazole scaffolds can be achieved through several methods, including the well-established Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine (B178648) derivative. researchgate.net More modern approaches, such as transition-metal-catalyzed C-H functionalization and flow chemistry techniques, have further expanded the accessibility and diversity of functionalized pyrazoles. mdpi.comrsc.org

Overview of Functionalized Pyrazoles

The functionalization of the pyrazole ring at its various positions has a profound impact on its chemical and biological properties. nih.gov Substituents can modulate the electronic nature of the ring, influencing its reactivity and interaction with biological targets. encyclopedia.pub For instance, the introduction of different functional groups can enhance the binding affinity and selectivity of pyrazole-based inhibitors for specific enzymes or receptors. nih.gov

Common functionalization strategies include N-alkylation, halogenation, and the introduction of amino, nitro, and cyano groups. These modifications pave the way for further synthetic transformations, such as cross-coupling reactions, to build more complex molecular architectures. tandfonline.com The strategic placement of functional groups is crucial in tailoring the properties of pyrazole derivatives for specific applications, be it in drug discovery, catalysis, or materials science. mdpi.com

Contextualization of 3-bromo-1-methyl-1H-pyrazol-4-amine within Pyrazole Research

Within the extensive family of functionalized pyrazoles, this compound emerges as a particularly valuable synthetic intermediate. Its structure incorporates several key features: a bromine atom at the 3-position, a methyl group on one of the nitrogen atoms, and an amine group at the 4-position. This specific arrangement of functional groups makes it a versatile building block for the synthesis of more complex heterocyclic systems.

The bromine atom serves as a convenient handle for a variety of cross-coupling reactions, allowing for the introduction of diverse aryl or alkyl substituents. The amine group can be readily acylated, alkylated, or used in condensation reactions to construct fused ring systems. The methyl group at the N1 position prevents tautomerism, providing a fixed regioisomer for subsequent reactions.

This compound is a key precursor in the synthesis of various biologically active molecules, including kinase inhibitors and compounds with potential applications in agriculture. google.com Its utility is highlighted in numerous patents and research articles that describe its use in the preparation of novel chemical entities with therapeutic potential. google.comgoogle.com

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C4H6BrN3 biosynth.comchemscene.com
Molecular Weight 176.01 g/mol biosynth.comchemscene.com
CAS Number 1909316-30-8 biosynth.com
SMILES CN1C=C(C(=N1)Br)N uni.lu
InChI Key UVPMPNIVENONJA-UHFFFAOYSA-N uni.lu

Research Findings on this compound

Synthesis and Reactions

The synthesis of this compound is not extensively detailed in the public domain, but related structures provide insights into potential synthetic routes. For instance, the synthesis of a related compound, 4-bromo-1-methyl-1H-pyrazol-3-amine, involves the bromination of 1-methyl-1H-pyrazol-3-amine. A patent describes a method for preparing 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid starting from N-methyl-3-aminopyrazole, which undergoes bromination at the 4-position as an initial step. google.com This suggests that a similar strategy of direct bromination of 1-methyl-1H-pyrazol-4-amine could be a viable route.

The reactivity of this compound is centered around its functional groups. The bromine atom is susceptible to nucleophilic substitution and is a prime candidate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. researchgate.net The amino group can undergo standard reactions like acylation to form amides. For example, a similar compound, 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide, is synthesized via direct amidation. researchgate.net

Spectroscopic and Structural Data

The crystal structure of a related compound, 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one, reveals details about bond lengths and angles and intermolecular interactions, such as C—Br···O=C contacts. researchgate.net Although not a pyrazole, this structure provides an example of how a bromo-substituted heterocycle can participate in halogen bonding. A search for the crystal structure of this compound itself did not yield specific results in the provided information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6BrN3 B2837471 3-bromo-1-methyl-1H-pyrazol-4-amine CAS No. 1909316-30-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1-methylpyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3/c1-8-2-3(6)4(5)7-8/h2H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPMPNIVENONJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909316-30-8
Record name 3-bromo-1-methyl-1H-pyrazol-4-amine
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Chemical Transformations and Derivatization of 3 Bromo 1 Methyl 1h Pyrazol 4 Amine

Reactivity of the Bromine Moiety

The bromine atom on the pyrazole (B372694) ring is a versatile handle for introducing a wide array of substituents. Its reactivity is central to the construction of substituted pyrazole frameworks.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom of 3-bromo-1-methyl-1H-pyrazol-4-amine is an excellent substrate for these transformations. mdpi.com

The Suzuki-Miyaura coupling reaction is a widely used method for the arylation of halo-substituted heterocycles, including bromopyrazoles. mdpi.comnih.gov This reaction typically involves the coupling of the bromopyrazole with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base. nih.govresearchgate.net The reaction conditions can be tuned to achieve high yields of the desired arylated pyrazoles. For instance, the use of specific palladium precatalysts and ligands, such as those derived from XPhos and SPhos, has been shown to be effective for the coupling of unprotected azole halides. nih.gov Generally, 3-bromopyrazoles exhibit higher reactivity compared to their 4-bromo counterparts in these coupling reactions. nih.gov Microwave-assisted Suzuki-Miyaura couplings have also been developed as an efficient method for the synthesis of C3-arylated pyrazolo[1,5-a]pyrimidin-5-one derivatives, highlighting the adaptability of this reaction to modern synthetic techniques. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Bromopyrazole Derivatives This table presents representative data for Suzuki-Miyaura reactions on related bromopyrazole structures to illustrate typical reaction conditions and outcomes.

Aryl Halide SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
3-BromoindazolePhenylboronic acidP2 (3.5)K₃PO₄Dioxane/H₂O10015-2086
3-Bromopyrazole4-Methoxyphenylboronic acidP1 (7)K₃PO₄Dioxane/H₂O1002481
3-(5-bromobenzofuran-2-yl)-1H-pyrazolePhenylboronic acidPd(II) complex (0.25)KOHDMF/H₂O100288
3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-onep-Methoxyphenylboronic acidXPhosPdG2 (5) / XPhos (10)K₂CO₃DioxaneµW0.6791

Data sourced from studies on related bromopyrazole and bromoindazole systems. nih.govnih.govarkat-usa.org

In addition to the Suzuki-Miyaura coupling, other palladium-catalyzed cross-coupling reactions such as the Heck, Stille, Sonogashira, and Negishi reactions are valuable for the derivatization of bromopyrazoles. mdpi.comresearchgate.net

The Heck reaction allows for the introduction of vinyl substituents by coupling the bromopyrazole with an alkene. mdpi.comarkat-usa.org

The Stille reaction utilizes organotin reagents to couple with the bromopyrazole, offering another route to arylated and vinylated products. researchgate.net

The Sonogashira reaction is a powerful method for the formation of carbon-carbon triple bonds by coupling the bromopyrazole with a terminal alkyne, typically in the presence of both palladium and copper catalysts. researchgate.netresearchgate.net

The Negishi reaction involves the use of organozinc reagents, which are known for their high reactivity and functional group tolerance, providing an effective means to introduce alkyl, aryl, and vinyl groups. acs.org

These reactions significantly expand the synthetic toolbox for modifying the 3-position of the pyrazole ring, enabling the creation of a diverse library of compounds for various applications. acs.org

Nucleophilic Substitution Reactions

The bromine atom at the C3 position of the pyrazole ring can also undergo nucleophilic substitution, although this is generally less common than cross-coupling reactions for aryl bromides. smolecule.comcymitquimica.com In certain substrates, such as 3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, the bromine atom can be displaced by nucleophiles like amines or thiols under appropriate conditions. The electron-withdrawing nature of the pyrazole ring can facilitate this type of reaction.

Grignard Exchange Reactions and Carbonylation

The bromine atom can be converted into other functional groups through a bromine-magnesium exchange reaction to form a Grignard reagent. researchgate.net This organometallic intermediate can then be reacted with various electrophiles. A subsequent carbonylation reaction, often palladium-catalyzed, can introduce a carbonyl group, leading to the formation of pyrazole carboxylic acids, esters, or amides. sci-hub.se This two-step process provides a route to a different class of pyrazole derivatives.

Reactivity of the Amine Moiety

The amino group at the C4 position of this compound is a key nucleophilic center, allowing for a variety of chemical transformations. vulcanchem.com

A common reaction involving the amine moiety is acylation , where the amine reacts with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. This reaction is fundamental in the synthesis of many biologically active compounds, including fungicides like Fluxapyroxad, which contains a pyrazole-carboxamide core. sci-hub.semdpi.com

The amine can also participate in condensation reactions and may be involved in the formation of more complex heterocyclic systems. vulcanchem.com For instance, pyrazol-5-amines can undergo oxidative dehydrogenative couplings to form azo compounds or participate in cyclization reactions to yield fused pyrazole systems like pyrazolo[3,4-c]isothiazoles and pyrazolo[3,4-d]thiazoles. acs.org The nucleophilicity of the amine group is a critical factor in these transformations.

Acylation and Sulfonylation Reactions

The 4-amino group of this compound serves as a key site for acylation and sulfonylation reactions, leading to the formation of corresponding amides and sulfonamides. These transformations are fundamental in modifying the electronic and steric properties of the molecule.

Acylation: The reaction of this compound with acylating agents such as acyl chlorides or anhydrides, typically in the presence of a base like triethylamine (B128534) or pyridine, yields N-acylated products. For instance, acylation with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride would produce the corresponding amide. mdpi.com This type of reaction is crucial in the synthesis of complex molecules where the pyrazole moiety is a key structural component. mdpi.com

Sulfonylation: Similarly, the amino group can be readily sulfonylated. The reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in a suitable solvent and in the presence of a base, affords the corresponding sulfonamide. The sulfonylation of pyrazole rings is a well-established method for creating derivatives with diverse applications. nih.gov For example, the sulfonylation of 3,5-dimethyl-1H-pyrazole is achieved using chlorosulfonic acid and thionyl chloride. nih.gov While this example illustrates C-H sulfonylation, the amino group of this compound is expected to be more nucleophilic and readily undergo sulfonylation.

The table below summarizes representative acylation and sulfonylation reactions.

ReactantReagentProduct
This compoundAcetyl chlorideN-(3-bromo-1-methyl-1H-pyrazol-4-yl)acetamide
This compoundBenzoyl chlorideN-(3-bromo-1-methyl-1H-pyrazol-4-yl)benzamide
This compoundp-Toluenesulfonyl chlorideN-(3-bromo-1-methyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide

Diazotization and Subsequent Transformations (e.g., Arylation)

The 4-amino group of this compound can be converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups. This is typically achieved by treating the amine with a source of nitrous acid, such as sodium nitrite, in a strongly acidic medium. researchgate.net

The resulting diazonium salt can undergo various transformations, most notably Sandmeyer-type reactions, to introduce halides, cyano, or hydroxyl groups. nih.gov Furthermore, these diazonium salts are precursors for arylation reactions. sci-hub.se For instance, in photoredox-catalyzed C-H arylation, heteroaryl diazonium salts react with arenes and heteroarenes to form biaryl compounds. nih.govacs.org This method allows for the formation of a carbon-carbon bond at the 4-position of the pyrazole ring, significantly increasing molecular complexity. acs.org

A summary of potential diazotization and subsequent reactions is presented below.

IntermediateReagentProductReaction Type
3-bromo-1-methyl-1H-pyrazole-4-diazonium saltCopper(I) chloride4-chloro-3-bromo-1-methyl-1H-pyrazoleSandmeyer
3-bromo-1-methyl-1H-pyrazole-4-diazonium saltCopper(I) bromide3,4-dibromo-1-methyl-1H-pyrazoleSandmeyer
3-bromo-1-methyl-1H-pyrazole-4-diazonium saltBenzene, photoredox catalyst4-phenyl-3-bromo-1-methyl-1H-pyrazoleArylation

Reductive Amination

Reductive amination provides a powerful method for the N-alkylation of the 4-amino group of this compound. This two-step, one-pot process involves the initial reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.comlibretexts.org

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com An efficient one-pot synthesis of a substituted pyrazol-5-amine has been reported via a solvent-free condensation with an aldehyde followed by reduction with sodium borohydride. mdpi.com This methodology is applicable to this compound for the synthesis of a variety of N-substituted derivatives. mdpi.com

The following table illustrates potential reductive amination reactions.

Aldehyde/KetoneReducing AgentProduct
BenzaldehydeNaBH₄N-benzyl-3-bromo-1-methyl-1H-pyrazol-4-amine
AcetoneNaBH₃CNN-isopropyl-3-bromo-1-methyl-1H-pyrazol-4-amine
CyclohexanoneNaBH(OAc)₃N-cyclohexyl-3-bromo-1-methyl-1H-pyrazol-4-amine

Functionalization of the Pyrazole Ring System

Beyond the reactivity of the amino group, the pyrazole ring of this compound can also be functionalized, primarily at the C-5 position.

C-H Activation Reactions

The C-H bond at the 5-position of the pyrazole ring is a target for direct functionalization through C-H activation strategies. These methods offer an atom-economical approach to introduce new substituents. Rhodium(III)-catalyzed imidoyl C-H activation of aminopyrazoles has been utilized to construct fused ring systems like pyrazolo[1,5-a]pyrimidines. nih.gov In this type of reaction, a directing group, formed in situ from the amine, guides the metal catalyst to the C-5 position for subsequent annulation with a coupling partner. nih.gov

Oxidative Thio- or Selenocyanation

While the 4-position is substituted, the C-5 position of the pyrazole ring could potentially undergo oxidative thio- or selenocyanation. Metal-free methods for the C-H thiocyanation of aminopyrazoles have been developed. researchgate.net A convenient method for the synthesis of 4-thio/selenocyanated pyrazoles from 4-unsubstituted pyrazoles utilizes NH₄SCN/KSeCN as the thio/selenocyanogen source and a hypervalent iodine oxidant. researchgate.net This suggests that under appropriate conditions, the C-5 position of this compound could be targeted for such electrophilic substitutions. The reaction likely proceeds through the in situ generation of a reactive electrophilic species, which then attacks the electron-rich pyrazole ring. researchgate.net

Introduction of Other Functional Groups

The pyrazole ring can be further functionalized through the introduction of other groups, such as additional halogen atoms or nitro groups, via electrophilic substitution reactions. The position of substitution will be directed by the existing substituents on the ring. Given the presence of an activating amino group and a deactivating bromo group, electrophilic substitution is anticipated to occur at the C-5 position. For example, bromination with N-bromosuccinimide (NBS) could potentially yield the 3,5-dibromo derivative. rsc.org

Multi-Component Reactions Involving Pyrazole Derivatives

Multi-component reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single, one-pot operation to form a complex product that incorporates substantial portions of all the starting materials. nih.gov These reactions are highly valued in medicinal chemistry and drug discovery for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse molecules. nih.govbohrium.com Pyrazole derivatives, particularly those bearing amino functionalities like this compound, are valuable building blocks in MCRs for the synthesis of fused heterocyclic systems.

The strategic placement of an amino group and a bromine atom on the pyrazole ring of this compound offers multiple reaction sites for derivatization. The amino group can act as a nucleophile or participate in condensation reactions, while the bromine atom can be involved in cross-coupling reactions. This dual functionality makes it a promising candidate for various MCRs to construct complex molecular architectures, most notably pyrazolo[3,4-d]pyrimidines. This fused ring system is a well-known "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds.

Research into related aminopyrazole structures demonstrates their utility in MCRs. For instance, 5-aminopyrazoles are key precursors in the one-flask synthesis of pyrazolo[3,4-d]pyrimidines. mdpi.com These reactions often proceed through Vilsmeier amidination and subsequent intermolecular heterocyclization. mdpi.com Similarly, microwave-assisted, one-pot, three-component reactions have been effectively used to build pyrazolo[3,4-d]pyrimidine derivatives from methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines, resulting in high yields.

Another significant class of MCRs where aminopyrazole derivatives find application is in Biginelli-like reactions. The condensation of pyrazole-4-carbaldehydes with a 1,3-dicarbonyl compound and urea (B33335) or thiourea (B124793) provides access to pyrazolyl-substituted dihydropyrimidines. nih.gov While the primary amino group of this compound itself is not a direct component in this classic Biginelli setup, its derivatives, where the amine is transformed into a urea or thiourea, could readily participate.

Furthermore, isocyanide-based MCRs, such as the Ugi and Passerini reactions, represent another avenue for the derivatization of aminopyrazoles. beilstein-journals.orgfrontiersin.org The amino group of this compound can serve as the amine component in the Ugi four-component reaction (U-4CR). For example, the Ugi reaction of o-azidobenzaldehyde, an amine, an isocyanide, and a carboxylic acid has been used to generate complex adducts that can undergo subsequent cyclizations. nih.gov A similar strategy could be employed with the title compound to generate diverse scaffolds.

The table below summarizes findings from multi-component reactions involving aminopyrazole derivatives, which serve as models for the potential reactivity of this compound.

Interactive Data Table: Multi-Component Reactions with Aminopyrazole Derivatives

PrecursorReaction TypeOther ReactantsProductYield (%)Reference
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrilesCyclocondensationAryl nitriles, potassium t-butoxidePyrazolo[3,4-d]pyrimidin-4-amines72-87 asianpubs.org
5-AminopyrazolesVilsmeier-Haack / CyclizationN,N-substituted amides, PBr₃, HexamethyldisilazanePyrazolo[3,4-d]pyrimidines79-91 mdpi.com
1,3-Diaryl-1H-pyrazole-4-carbaldehydesBiginelli ReactionAcetoacetanilide derivatives, Urea/ThioureaDiarylpyrazole-ligated dihydropyrimidinesGood to High nih.gov
o-AzidobenzaldehydeUgi 4-Component ReactionPropargylamine, Chloroacetic acid, Benzyl isocyanideUgi Adduct for Triazolobenzodiazepines96 (adduct) nih.gov
5-Bromo-1-methyl-1H-pyrazole-4-carbaldehydeCondensation / Ullmann CouplingPhenylhydrazine, Ullmann catalysts1,6-Dihydropyrazolo[3,4-c]pyrazoles- rsc.org
Ethyl acetoacetateFour-Component ReactionPhenacyl bromide, Selenosemicarbazide, Aryl aldehyde4-Arylidene-1-(4-phenylselenazol-2-yl)-3-methyl-1H-pyrazol-5(4H)-onesGood bohrium.com

Spectroscopic and Structural Elucidation Studies of 3 Bromo 1 Methyl 1h Pyrazol 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In the case of 3-bromo-1-methyl-1H-pyrazol-4-amine, the ¹H NMR spectrum provides distinct signals corresponding to the different proton environments.

The methyl group (CH₃) attached to the nitrogen at position 1 typically appears as a singlet in the upfield region of the spectrum, around 3.57 ppm. The proton on the pyrazole (B372694) ring at position 5 is expected to resonate as a singlet at approximately 7.78 ppm. The protons of the amine group (NH₂) at position 4 often present as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

¹H NMR Spectroscopic Data for this compound
Proton AssignmentChemical Shift (δ, ppm)Multiplicity
N-CH₃~3.57Singlet
C5-H~7.78Singlet
NH₂VariableBroad Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbon of the N-methyl group is typically observed at a chemical shift of around 34.2 ppm. The carbon atom at position 3, which is bonded to the bromine atom, is expected to have a chemical shift in the range of 160-162 ppm. The carbon at position 4, bearing the amine group, resonates at approximately 148.1 ppm, while the carbon at position 5 appears around 85.2 ppm. mdpi.com

¹³C NMR Spectroscopic Data for this compound
Carbon AssignmentChemical Shift (δ, ppm)
N-CH₃~34.2
C3-Br~161.2
C4-NH₂~148.1
C5~85.2

Two-Dimensional (2D) NMR Techniques (e.g., HSQC, HMBC, COSY, NOESY)

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) correlate proton and carbon signals, confirming which protons are attached to which carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals long-range couplings between protons and carbons, helping to piece together the molecular framework. Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, and Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which is crucial for determining stereochemistry and conformation. For substituted pyrazoles, these techniques are vital for unambiguous assignment of all proton and carbon signals. researchgate.net

Mass Spectrometry (MS) for Molecular Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. In the analysis of this compound, MS confirms the molecular formula C₄H₆BrN₃. chemscene.com The mass spectrum will show a molecular ion peak [M]⁺ and, due to the presence of bromine, a characteristic isotopic pattern with peaks at m/z corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio. researchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, further confirming the elemental composition. mdpi.com

Mass Spectrometry Data for this compound
IonExpected m/zDescription
[M]⁺ (with ⁷⁹Br)174.97395Molecular ion with the lighter bromine isotope
[M]⁺ (with ⁸¹Br)176.97190Molecular ion with the heavier bromine isotope
[M+H]⁺175.98178 / 177.97973Protonated molecular ion, showing the bromine isotopic pattern

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group (NH₂) are expected to appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl group and the pyrazole ring will be observed around 2850-3100 cm⁻¹. The C=N stretching of the pyrazole ring typically appears in the 1600-1650 cm⁻¹ region. mdpi.com The C-Br stretching vibration is expected at lower wavenumbers, generally in the 500-600 cm⁻¹ range.

Infrared Spectroscopy Data for this compound
Functional GroupCharacteristic Absorption (cm⁻¹)
N-H stretch (amine)~3300-3500
C-H stretch (aromatic/aliphatic)~2850-3100
C=N stretch (pyrazole ring)~1600-1650
C-Br stretch~500-600

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise positions of all atoms in the crystal lattice. This technique provides accurate bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amine group. For related pyrazole derivatives, X-ray crystallography has been used to confirm the planarity of the pyrazole ring and the positions of substituents. rsc.orgnih.gov

Chromatographic Techniques for Purification and Purity Assessment

The isolation and purification of this compound, a critical step to ensure the accuracy of spectroscopic and structural analysis, routinely employs chromatographic techniques. Column chromatography and High-Performance Liquid Chromatography (HPLC) are indispensable tools for achieving high purity of the compound and for its subsequent characterization. While specific documented protocols for this compound are not extensively available in public literature, the purification methodologies for structurally analogous pyrazole derivatives provide a clear framework for the processes involved.

Column Chromatography

Column chromatography is a fundamental purification technique used in the synthesis of pyrazole derivatives. This method is effective for the separation of the target compound from reaction byproducts and unreacted starting materials on a preparative scale. The choice of stationary phase, typically silica (B1680970) gel, and the mobile phase (eluent) is critical for achieving optimal separation.

In the synthesis of related pyrazole compounds, column chromatography is frequently the final purification step. For instance, the purification of various N-aryl-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides has been successfully achieved using silica gel column chromatography with an ethyl acetate (B1210297)/petroleum ether (EtOAc/PE) solvent system in a 4:1 ratio. rsc.org Similarly, substituted 1-methyl-6-aryl-1,6-dihydropyrazolo[3,4-c]pyrazoles have been purified using column chromatography with eluents such as dichloromethane/ethyl acetate (DCM/EtOAc) in a 95:5 ratio or petroleum ether/ethyl acetate (PE/EtOAc) in an 8:2 ratio. rsc.org

For compounds with similar polarity to this compound, such as its isomer 4-bromo-1-methyl-1H-pyrazol-3-amine, purification is considered critical and is achieved via column chromatography using ethyl acetate/hexane gradients. The selection of the solvent system is tailored to the polarity of the specific compound and impurities present.

A typical column chromatography procedure for a pyrazole derivative is outlined in the table below, based on common laboratory practices for related compounds.

Table 1: Illustrative Column Chromatography Parameters for Pyrazole Derivatives

ParameterDescription
Stationary Phase Silica Gel (300-400 mesh)
Mobile Phase (Eluent) Gradients of Ethyl Acetate in Hexane or Petroleum Ether
Eluent Ratio Example Ethyl Acetate/Petroleum Ether = 4:1
Monitoring Thin-Layer Chromatography (TLC)

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of this compound. It offers high resolution and sensitivity, allowing for the detection and quantification of even minor impurities. Reversed-phase HPLC is the most common mode used for the analysis of polar organic compounds like pyrazole derivatives.

While specific HPLC methods for this compound are not detailed in available literature, methods developed for closely related structures indicate the likely parameters that would be employed. For example, the analysis of a complex molecule containing a 1-methyl-1H-pyrazol-4-yl moiety utilized a chiral stationary phase, demonstrating the versatility of HPLC in separating even isomeric forms. acs.org In another instance, the purity of a chlorantraniliprole (B1668704) intermediate, a bromo-pyrazole derivative, was assessed by HPLC, highlighting its importance in quality control during synthesis.

The conditions for HPLC analysis are highly specific and are developed to provide the best separation for a given analyte and its potential impurities. The table below summarizes typical HPLC conditions that could be adapted for the purity assessment of this compound, based on methods for analogous compounds.

Table 2: Representative HPLC Conditions for the Analysis of Pyrazole Derivatives

ParameterDescription
Chromatographic Column Reversed-phase C18 or Chiralpak (for isomers)
Column Dimensions e.g., 4.6 x 250 mm
Mobile Phase Acetonitrile/Water or Ethanol/Heptane mixtures, often with additives like trifluoroacetic acid (TFA)
Flow Rate e.g., 1.0 mL/min
Detection Wavelength UV detection, e.g., 215 nm
Column Temperature e.g., 30 °C
Injection Volume e.g., 10 µL

The development of a specific and validated HPLC method is crucial for the quality control of this compound, ensuring a purity level of ≥98% which is often required for subsequent biological and structural studies. chemscene.com

Computational Chemistry and Mechanistic Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important method for investigating the electronic structure and properties of pyrazole (B372694) derivatives. mdpi.com It offers a balance between computational cost and accuracy, making it suitable for studying relatively complex molecules and reaction systems. mdpi.com

DFT calculations are frequently employed to optimize the molecular geometry of pyrazole compounds, predicting key structural parameters such as bond lengths, bond angles, and dihedral angles. For pyrazole derivatives, DFT methods have been used to study how substituents affect the ring's geometry. nih.gov For instance, in studies of related pyrazoles, DFT calculations have shown excellent agreement with experimental data obtained from X-ray crystallography. nih.gov

The electronic structure of 3-bromo-1-methyl-1H-pyrazol-4-amine is characterized by the interplay of the pyrazole ring's aromaticity and the electronic effects of its substituents: the bromine atom, the methyl group, and the amine group. The bromine atom acts as an electron-withdrawing group through induction, while the amine group is a strong electron-donating group through resonance. The methyl group is weakly electron-donating. DFT can be used to map the electrostatic potential surface, identifying electrophilic and nucleophilic sites and thus predicting the molecule's reactivity.

Table 1: Predicted Molecular Geometry Parameters for a Representative Pyrazole Ring (Note: This table presents typical, illustrative data for a substituted pyrazole ring based on computational studies of related structures. Specific values for this compound would require a dedicated DFT calculation.)

ParameterPredicted Value
N1-N2 Bond Length~1.35 Å
N2-C3 Bond Length~1.33 Å
C3-C4 Bond Length~1.42 Å
C4-C5 Bond Length~1.38 Å
C5-N1 Bond Length~1.37 Å
C3-Br Bond Length~1.88 Å
C4-N Bond Length~1.39 Å
N1-N2-C3 Angle~112°
N2-C3-C4 Angle~106°
C3-C4-C5 Angle~107°

DFT calculations are instrumental in elucidating reaction mechanisms by modeling the transition states of reacting species. For bromo-pyrazoles, this includes investigating nucleophilic aromatic substitution (SNAr) reactions where the bromine atom is displaced. Theoretical calculations can determine the activation energies for different proposed pathways, helping to understand why a particular product is formed. For example, in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, understanding the reactivity of precursors like 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is crucial, and DFT can model the transition states involved in coupling reactions. imist.ma The unique properties of pyrazoles, with potential electrophilic substitution at position 4 and nucleophilic attack at positions 3 and 5, make computational analysis essential for predicting outcomes. nih.gov

Tautomerism is a critical feature of pyrazoles, potentially influencing their reactivity and biological function. mdpi.comencyclopedia.pub For bromo-substituted 1H-pyrazoles, a key equilibrium is the one between the 3-bromo and 5-bromo tautomers. researchgate.netcsic.es DFT calculations have been successfully used to justify the experimental observation that for pyrazoles with a bromine atom at the 3(5) position, the 3-bromo tautomer is more stable and is the predominant form in both the solid state and in solution. researchgate.netcsic.es This preference is influenced by the electronic nature of other substituents on the ring. mdpi.com In the case of this compound, the N1 position is methylated, which prevents the most common form of annular prototropic tautomerism. However, isomerism is still a key consideration. DFT can be used to compare the relative stabilities of positional isomers, such as 4-bromo-1-methyl-1H-pyrazol-3-amine and 5-bromo-1-methyl-1H-pyrazol-4-amine, by calculating their ground-state energies.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org For this compound, FMO analysis performed using DFT can predict its reactivity. nih.gov The energy and localization of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy and location show its capacity to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. In pyrazole derivatives, these orbitals are influenced by the substituents, which in turn dictates their role in cycloaddition or substitution reactions. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: These values are representative for a substituted pyrazole and serve for illustration. Actual values depend on the specific molecule and the level of theory used.)

Molecular OrbitalEnergy (eV)Implication
HOMO-5.8Site of nucleophilic attack (electron donation)
LUMO-1.2Site of electrophilic attack (electron acceptance)
HOMO-LUMO Gap4.6 eVIndicator of chemical reactivity and stability

Advanced Computational Approaches for Reaction Dynamics (e.g., Molecular Dynamics Simulations)

While DFT calculations typically model static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations can be used to study the conformational flexibility of the molecule and its interactions with solvent molecules. For compounds like methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate, a related structure, MD simulations in conjunction with DFT can be used to map electrostatic potential surfaces and calculate activation energies for reactions like bromide displacement by various nucleophiles. This approach allows researchers to simulate reaction conditions more realistically and predict regioselectivity by analyzing the dynamic accessibility of reactive sites.

Theoretical Prediction of Spectroscopic Parameters (e.g., Gauge-Independent Atomic Orbital (GIAO) calculations for NMR shifts)

A significant application of computational chemistry is the prediction of spectroscopic data, which can aid in structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts. researchgate.netresearchgate.neteurjchem.com Studies on a wide range of organic compounds, including heterocyclic systems like pyrazoles, have shown a strong linear correlation between GIAO-calculated and experimental ¹H and ¹³C NMR chemical shifts. researchgate.netresearchgate.net For bromo-pyrazoles, GIAO calculations have successfully helped assign signals and confirm the structure and predominant tautomeric form in solution. researchgate.netcsic.es By comparing the theoretically predicted spectrum with the experimental one, researchers can confidently confirm the identity and structure of synthesized compounds like this compound.

Table 3: Comparison of Experimental and GIAO-Calculated ¹³C NMR Chemical Shifts for a Bromo-pyrazole Derivative (Note: This table is illustrative, based on data for related bromo-pyrazoles, demonstrating the typical accuracy of the GIAO method. researchgate.net)

Carbon AtomExperimental δ (ppm)Calculated δ (ppm)Difference (ppm)
C3140.2141.5+1.3
C495.696.1+0.5
C5129.5130.0+0.5

Role of 3 Bromo 1 Methyl 1h Pyrazol 4 Amine As a Synthetic Building Block

A Gateway to Complex Heterocyclic Systems

The bifunctional nature of 3-bromo-1-methyl-1H-pyrazol-4-amine, with its nucleophilic amino group and the bromine atom that can participate in coupling reactions, makes it an ideal starting material for synthesizing intricate molecular architectures.

Crafting Fused Pyrazole (B372694) Derivatives: The Case of Pyrazolo[1,5-a]pyrimidines

A significant application of this compound is in the synthesis of pyrazolo[1,5-a]pyrimidines. These fused heterocyclic systems are of great interest due to their diverse biological activities, finding applications as selective protein inhibitors, as well as in materials science as chemosensors and fluorophores. researchgate.net The synthesis often involves a cyclocondensation reaction where the amino group of the pyrazole reacts with a suitable 1,3-dielectrophilic partner.

For instance, the reaction of 5-aminopyrazoles with β-enaminones under microwave-assisted, solvent-free conditions can produce 7-aryl substituted pyrazolo[1,5-a]pyrimidines in high yields. researchgate.net Another approach involves the reaction of 5-aminopyrazoles with sodium 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate, which leads to pyrazolo[1,5-a]pyrimidine (B1248293) derivatives with high regioselectivity. researchgate.net The formation of the fused pyrimidine (B1678525) ring is a thermodynamically favorable process. clockss.org The general synthetic strategy often involves the initial formation of an intermediate which then undergoes cyclization. researchgate.netclockss.org

Furthermore, the bromine atom on the pyrazole ring can be exploited in subsequent reactions. For example, a 3-bromo-5-aminopyrazolo[1,5-a]pyrimidine precursor can undergo copper-catalyzed amination at the C-3 position to yield 3,5-bis-aminated pyrazolo[1,5-a]pyrimidines. mdpi.com This method is efficient, with short reaction times and excellent yields. mdpi.com

Expanding Molecular Complexity: Derivatization of Pyrazole-Based Scaffolds

The presence of both an amino and a bromo group on the this compound scaffold allows for a wide range of derivatization reactions, enabling the synthesis of a diverse library of substituted pyrazoles. The amino group can act as a nucleophile, while the bromine atom is susceptible to substitution and cross-coupling reactions.

For example, the bromine atom can be replaced through reactions like the Suzuki coupling, where it is reacted with boronic acids in the presence of a palladium catalyst. imist.ma This allows for the introduction of various aryl or heteroaryl groups at the 3-position of the pyrazole ring. The amino group, on the other hand, can be acylated, alkylated, or used as a handle to build larger molecular structures.

A Precursor for the Next Generation of Organic Materials

While the primary focus of research on this compound has been in the realm of medicinal chemistry, its potential as a precursor for advanced organic materials is an emerging area of interest. The pyrazolo[1,5-a]pyrimidine core, which can be synthesized from this building block, has shown utility in the development of fluorophores and chemosensors. researchgate.net These materials have applications in areas such as biological imaging and environmental sensing. The ability to introduce a variety of substituents onto the pyrazole ring through the versatile reactivity of this compound allows for the fine-tuning of the electronic and photophysical properties of the resulting materials.

An Intermediate for Tailored Pyrazole Synthesis

The strategic importance of this compound lies in its role as a key intermediate for the synthesis of substituted pyrazoles with specific functionalities. nih.gov The bromine atom at the 3-position and the amino group at the 4-position provide orthogonal handles for sequential chemical modifications.

This allows for a modular approach to pyrazole synthesis, where different functional groups can be introduced in a controlled manner. For example, the amino group can be protected while the bromine atom undergoes a cross-coupling reaction. Subsequently, the protecting group can be removed, and the amino group can be further functionalized. This step-wise approach provides access to a vast chemical space of substituted pyrazoles that would be difficult to access through other synthetic routes.

The resulting substituted pyrazoles are valuable scaffolds in drug discovery and agrochemical research. The specific substituents introduced can modulate the biological activity of the molecule, allowing for the optimization of properties such as potency, selectivity, and pharmacokinetic profile.

Conclusion and Future Perspectives

Summary of Current Research Landscape

Currently, the research landscape for 3-bromo-1-methyl-1H-pyrazol-4-amine and its analogs is dominated by its application in drug discovery and medicinal chemistry. The pyrazole (B372694) core is a well-established pharmacophore found in numerous biologically active molecules. nih.gov The title compound serves as a key intermediate for creating more complex molecular architectures.

The primary focus of current research is the utilization of this compound as a scaffold for the synthesis of kinase inhibitors. The pyrazolo[3,4-d]pyrimidine core, which can be synthesized from pyrazole precursors, is a prominent structure in this area, known to inhibit tyrosine kinases like c-Src and Bcr-Abl, which are crucial in cancer cell proliferation. For instance, derivatives are being investigated for their potential in treating various cancers, including neuroblastoma and glioblastoma.

Furthermore, the bromine atom at the 3-position and the amine at the 4-position are reactive handles for introducing a wide range of functional groups through reactions like Suzuki-Miyaura cross-coupling. imist.ma This allows for the systematic modification of the molecule to optimize its interaction with biological targets. A notable application is in the synthesis of Erdafitinib, where the rapid and efficient preparation of a core intermediate, 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline, is of significant practical importance. google.com

Beyond cancer, pyrazole derivatives are being explored for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antiviral properties. nih.gov The versatility of the pyrazole scaffold allows for the generation of large libraries of compounds for screening against various therapeutic targets. nih.gov

Challenges and Opportunities in Pyrazole Synthesis and Functionalization

Despite the broad utility of pyrazoles, their synthesis and subsequent functionalization present distinct challenges and opportunities.

Challenges:

Regioselectivity: A significant challenge in pyrazole synthesis, often starting from the condensation of 1,3-dicarbonyl compounds with hydrazines, is controlling the regioselectivity. researchgate.netbeilstein-journals.org The reaction with substituted hydrazines, such as methylhydrazine, can lead to the formation of two different regioisomers, complicating purification and reducing the yield of the desired product. beilstein-journals.org

Accessibility of Precursors: The availability of appropriately substituted hydrazine (B178648) precursors can be a limiting factor for creating diverse pyrazole analogs. beilstein-journals.org

Harsh Reaction Conditions: Some traditional synthetic methods require harsh conditions, which may not be compatible with sensitive functional groups on the starting materials, thereby limiting the accessible chemical space. mdpi.com

Genotoxic Impurities: In scalable syntheses, the potential for genotoxic impurities (GTIs) arising from intermediates, such as certain amino pyrazoles, necessitates careful process development and purification strategies, like tedious steam distillations. acs.org

Opportunities:

Modern Catalytic Methods: The advancement of modern catalytic systems, particularly palladium- and copper-catalyzed cross-coupling reactions, offers powerful tools for the functionalization of the pyrazole ring. These methods enable the introduction of a wide array of substituents with high efficiency and selectivity. imist.ma

Multicomponent Reactions (MCRs): MCRs provide an efficient and atom-economical approach to synthesizing complex pyrazole derivatives in a single step from simple starting materials. mdpi.com This strategy reduces waste and simplifies synthetic procedures.

Flow Chemistry and Microwave-Assisted Synthesis: The use of technologies like flow chemistry and microwave-assisted synthesis can significantly reduce reaction times, improve yields, and enhance reaction control, offering greener and more efficient alternatives to traditional batch processing. mdpi.com

Emerging Research Avenues for this compound and its Derivatives

The future for this compound and its derivatives is bright, with several emerging research avenues poised for exploration.

Expansion of Biological Targets: While kinase inhibition is a major focus, derivatives of this scaffold are being investigated against a broader range of biological targets. This includes exploring their potential as modulators of other enzyme families, G-protein coupled receptors (GPCRs), and ion channels. The unique electronic properties and hydrogen bonding capabilities of the pyrazole ring make it a versatile pharmacophore for diverse biological interactions. nih.gov

Development of Covalent Inhibitors: The reactive nature of the bromo-substituent can be exploited for the rational design of targeted covalent inhibitors. By positioning this group appropriately, it can form a covalent bond with a nucleophilic residue (e.g., cysteine) in the active site of a target protein, leading to potent and durable inhibition.

Materials Science Applications: The potential of pyrazole derivatives extends beyond medicine. Compounds with conjugated systems can exhibit interesting photophysical properties. mdpi.com Derivatives of this compound could be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or as components of chemical sensors. mdpi.com

Metal-Complexes in Catalysis and Medicine: Pyrazoles are excellent ligands for coordinating with metal ions. nih.gov There is growing interest in pyrazolyl metal complexes as catalysts and as therapeutic agents themselves. Research into the metal complexes of derivatives of this compound could uncover novel catalytic activities or metallodrugs with unique mechanisms of action. nih.gov

The following table summarizes some of the key research applications and derivative classes stemming from pyrazole-based scaffolds.

Derivative ClassResearch ApplicationInvestigated Target/Property
Pyrazolo[3,4-d]pyrimidinesAnticancerTyrosine kinases (e.g., c-Src, Bcr-Abl), EGFR, CDK2
Diaryl-2-pyrazoline-3-carboxamidesAppetite SuppressionCannabinoid CB1 Receptor nih.gov
Fused PyrazolesMaterials SciencePhotophysical properties, Ion Sensing mdpi.com
Pyrazolyl Metal ComplexesMedicinal ChemistryAnticancer, Antibacterial, Antiviral nih.gov

Q & A

Advanced Research Question

  • DFT Calculations : Predict reaction pathways (e.g., bromine substitution barriers) using Gaussian or ORCA software.
  • Docking Studies : Screen for biological targets (e.g., kinase inhibitors) via AutoDock Vina, leveraging the amine group’s hydrogen-bonding potential.
  • Retrosynthesis AI : Platforms like Synthia or Reaxys propose routes based on analogous reactions (e.g., ’s coupling methods) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.